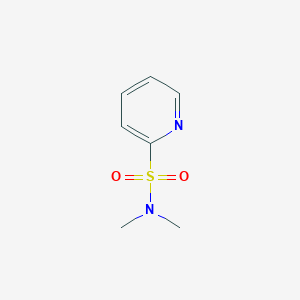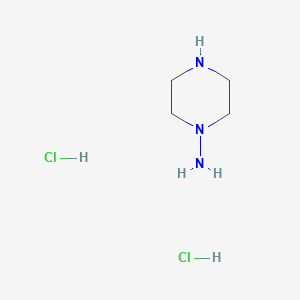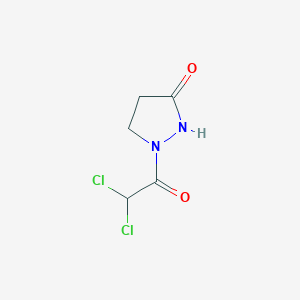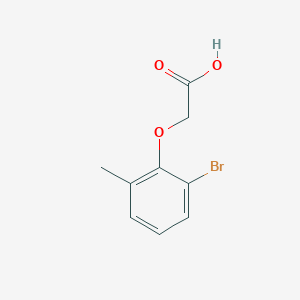
2-(2-Bromo-6-methylphenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Bromo-6-methylphenoxy)acetic acid” is a chemical compound with the molecular formula C9H9BrO3 . It has an average mass of 245.070 Da and a monoisotopic mass of 243.973495 Da . It is available in powder form .
Molecular Structure Analysis
The InChI code for “2-(2-Bromo-6-methylphenoxy)acetic acid” is 1S/C9H9BrO3/c1-6-3-2-4-7(10)9(6)13-5-8(11)12/h2-4H,5H2,1H3,(H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-(2-Bromo-6-methylphenoxy)acetic acid” has a melting point of 216-217°C .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity of Bromophenols
Research on bromophenols derived from marine sources, such as the red alga Rhodomela confervoides, has highlighted their potent antioxidant activities. These compounds, including various structurally related bromophenol derivatives, have been shown to exhibit significant free radical scavenging activities. This suggests their potential utility in preventing oxidative deterioration of food and possibly in pharmaceutical applications as natural antioxidants (Li et al., 2011).
Biological and Chemical Characterization
The isolation and characterization of brominated compounds from marine sponges, such as those from Thorectandra and Smenospongia species, reveal a diverse array of brominated tryptophan derivatives. These compounds, including known and novel structures, have been evaluated for their biological activities, showcasing the rich chemical diversity and biological relevance of marine-derived bromophenols and related compounds (Segraves & Crews, 2005).
Environmental and Analytical Chemistry
Studies have also focused on the environmental aspects and analytical chemistry applications of brominated compounds. For instance, the analysis and characterization of a bacterial metabolite of 2-bromooctylphenoxy acetic acid provided insights into its structure and potential environmental fate. This kind of research is crucial for understanding the environmental impact and degradation pathways of brominated organic compounds (Fujita et al., 2001).
Synthesis and Evaluation of Derivatives
The synthesis and evaluation of novel compounds derived from or related to 2-(2-Bromo-6-methylphenoxy)acetic acid have been a significant area of research. For example, the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid demonstrates the ongoing efforts to explore the chemical space around bromophenol derivatives for potential antimicrobial activities. Such research efforts contribute to the development of new compounds with potential applications in medicine and agriculture (Noolvi et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-bromo-6-methylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-6-3-2-4-7(10)9(6)13-5-8(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWCONUJYMXFPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-6-methylphenoxy)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-Thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2682224.png)

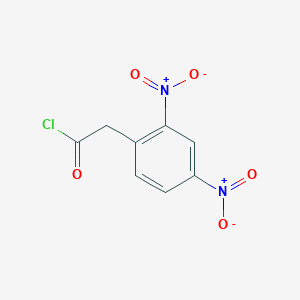

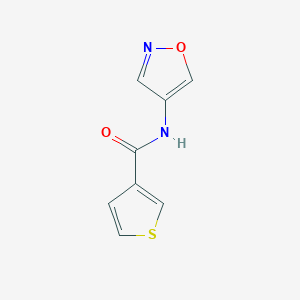
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2682238.png)
![2-((2-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682239.png)

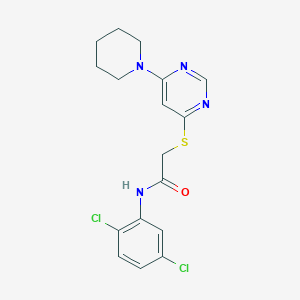
![ethyl N-[(2E)-2-{[(5-iodopyridin-2-yl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2682243.png)
